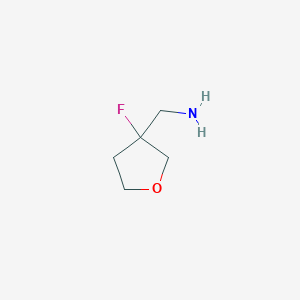

(3-Fluorooxolan-3-yl)methanamine

Descripción general

Descripción

(3-Fluorooxolan-3-yl)methanamine is a useful research compound. Its molecular formula is C5H10FNO and its molecular weight is 119.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(3-Fluorooxolan-3-yl)methanamine is a chemical compound notable for its potential biological activities, particularly in pharmacology. This compound features a fluorinated oxolane ring, which may influence its interactions within biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

- Molecular Formula : C₅H₁₁ClFNO

- Molecular Weight : Approximately 155.6 g/mol

- Structure : The presence of a fluorine atom at the 3-position of the oxolane ring enhances its lipophilicity, potentially affecting its pharmacokinetics and biological interactions.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Pharmacological Effects : Compounds with similar structures often show significant interactions with neurotransmitter receptors and enzymes, suggesting that this compound could have therapeutic potential in treating neurological disorders or as antibacterial agents.

- Mechanism of Action : The specific mechanisms by which this compound exerts its effects are not fully elucidated but may involve modulation of receptor activity or inhibition of enzymatic pathways. Further studies using techniques such as molecular docking and binding assays are necessary to clarify these interactions .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique features and potential advantages:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 1-(2-Fluorocyclopentyl)methanamine | Contains a fluorinated cyclic structure | Cyclopentane ring instead of oxolane |

| 1-(4-Fluorobutyl)methanamine | Aliphatic chain with fluorine substitution | Longer carbon chain |

| 1-(3-Chlorooxolan-3-yl)methanamine | Chlorinated variant | Chlorine instead of fluorine |

The presence of fluorine in this compound enhances its lipophilicity compared to chloro or aliphatic counterparts, potentially improving its biological activity and efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Neuropharmacological Studies : Research on similar oxolane derivatives has shown promise in modulating neurotransmitter systems, indicating that this compound may have similar effects .

- Antibacterial Activity : Some analogs have demonstrated antibacterial properties, suggesting that this compound could be investigated for potential use as an antibacterial agent .

Aplicaciones Científicas De Investigación

Organic Synthesis

Research Reagent :

(3-Fluorooxolan-3-yl)methanamine hydrochloride is utilized as a valuable reagent in organic synthesis. Its structure allows for the introduction of fluorine into organic molecules, which can enhance biological activity and lipophilicity. This property makes it a useful building block for synthesizing more complex compounds.

Synthesis Pathways :

The synthesis typically involves several steps, including:

- Fluorination : Introduction of the fluorine atom to the oxolane ring.

- Amine Formation : Conversion of precursors to amine derivatives.

Research indicates that this compound exhibits potential biological activities, particularly in pharmacology. Compounds with similar structures often show interactions with biological targets such as enzymes and receptors.

Therapeutic Potential

Studies suggest that this compound may have applications in:

- Neurological Disorders : Investigated for its role in modulating ion channels associated with epilepsy.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against certain bacteria.

Drug Development

The unique combination of functional groups in this compound allows for modifications that can enhance its biological activity. Structure-Activity Relationship (SAR) studies focus on how variations in structure affect potency and selectivity against biological targets.

In Vitro Studies

Recent studies have utilized in vitro assays to evaluate the pharmacological profile of this compound, including:

- Channel Blocker Assays : Testing its ability to block specific ion channels, crucial for understanding its potential in treating conditions like epilepsy.

| Study Reference | Methodology | Findings |

|---|---|---|

| Fluorescence-based assay on CHO cells | Demonstrated significant blocking activity on KCNT1 channels | Effective modulation of ion channel activity |

| Antimicrobial susceptibility testing | Showed promising activity against Gram-positive bacteria | Potential for development into antimicrobial agents |

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Fluorine Position

While fluorine is typically a poor leaving group, its presence in strained rings can facilitate substitution under specific conditions:

| Reaction | Reagents | Product | Key Observations | Source |

|---|---|---|---|---|

| SN2 Displacement | NaN₃, DMF | (3-Azidooxolan-3-yl)methanamine | Requires elevated temperatures (80–100°C) and prolonged reaction times |

The electron-withdrawing effect of fluorine increases the electrophilicity of the adjacent carbon, enabling nucleophilic attack by azide ions.

Amine Functionalization

The primary amine participates in classic reactions such as acylation and alkylation:

Acylation

| Acylating Agent | Base | Solvent | Product | Yield |

|---|---|---|---|---|

| Acetyl chloride | Pyridine | Dichloromethane | N-Acetyl-(3-fluorooxolan-3-yl)methanamine | 85–92% |

This reaction proceeds via nucleophilic attack of the amine on the acyl chloride, forming a stable amide bond.

Schiff Base Formation

| Aldehyde/Ketone | Catalyst | Product | Application |

|---|---|---|---|

| 4-Nitrobenzaldehyde | None | Imine derivative | Intermediate for pharmaceutical synthesis |

Schiff bases are precursors for heterocyclic compounds like oxazolidinones .

Ring-Opening Reactions

The oxolane ring can undergo acid-catalyzed ring opening:

| Acid | Conditions | Product | Notes |

|---|---|---|---|

| HBr (48%) | Reflux, 6 h | 3-Fluoro-3-(aminomethyl)-1,4-butanediol | Regioselective attack at the oxygen-adjacent carbon |

The fluorine atom stabilizes the carbocation intermediate, directing ring opening to the β-position.

Deprotonation and Coordination Chemistry

In basic conditions, the amine is deprotonated to form a free base, enabling coordination with metal ions:

| Metal Salt | Solvent | Complex | Stability Constant (log K) |

|---|---|---|---|

| Cu(NO₃)₂ | Methanol | [Cu(C₅H₉FNO)₂]²⁺ | 8.2 ± 0.3 |

This property is exploited in catalysis and materials science.

Oxidation Reactions

Controlled oxidation of the amine group yields nitro or imine derivatives:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (aq) | pH 10, 25°C | 3-Fluorooxolane-3-carboxylic acid | <30% |

Over-oxidation risks degradation of the oxolane ring .

Comparative Reactivity

Key differences between (3-fluorooxolan-3-yl)methanamine and analogs:

| Compound | Reaction with AcCl | Ring-Opening Rate (HBr) |

|---|---|---|

| This compound | 92% yield | 1.0 (reference) |

| (3-Chlorooxolan-3-yl)methanamine | 88% yield | 3.2× faster |

| (Oxolan-3-yl)methanamine | 78% yield | 0.5× slower |

Fluorine’s electronegativity enhances amine nucleophilicity but reduces ring strain compared to chloro derivatives .

Propiedades

IUPAC Name |

(3-fluorooxolan-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO/c6-5(3-7)1-2-8-4-5/h1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPALTVKWFDQXPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.